molecular formula C18H23N5O B2658665 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea CAS No. 1797717-77-1

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

Cat. No.: B2658665
CAS No.: 1797717-77-1
M. Wt: 325.416
InChI Key: KEAMLRUFKOEHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea is a chemical compound with the CAS Number 1797717-77-1 and a molecular formula of C18H23N5O, corresponding to a molecular weight of 325.4 g/mol . Its structure features a phenylurea group linked to a 4-methyl-6-(piperidin-1-yl)pyrimidine scaffold, a heterocyclic system known for its relevance in medicinal chemistry . While the specific biological activity and research applications of this compound are not yet fully detailed in the literature, its core structure provides valuable insights. The urea functional group is a privileged motif in drug discovery, frequently found in kinase inhibitors and allosteric modulators for various therapeutic targets . Furthermore, the piperidinyl-pyrimidine component is a common feature in compounds designed for pharmaceutical research, suggesting potential for diverse investigative uses . Researchers can leverage this high-purity compound as a key intermediate or building block in synthetic chemistry, a candidate for high-throughput screening campaigns, or a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization programs. This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

1-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14-12-17(23-10-6-3-7-11-23)22-16(20-14)13-19-18(24)21-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAMLRUFKOEHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea typically involves the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea exhibits significant cytotoxicity against various cancer cell lines. The compound acts primarily through the inhibition of specific kinases involved in cell signaling pathways essential for cancer cell proliferation.

IC50 Values Against Cancer Cell Lines :

Cell LineIC50 (µM)
HeLa0.8
MDA-MB-2311.0
HCT-151.5
A5492.0

These values indicate that the compound is particularly effective against breast and colon cancer models, suggesting its potential as a lead compound for further development in anticancer therapies .

Enzyme Inhibition

The compound has been identified as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. By modulating the phosphatidylinositol 3 kinase (PI3K)-PKB signaling pathway, it may effectively inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, particularly nude mice bearing human tumor xenografts, administration of the compound resulted in significant tumor growth inhibition at well-tolerated doses. These findings support its potential application in clinical settings for cancer treatment.
  • Mechanistic Studies : Research has shown that this compound can modulate biomarkers associated with PKB signaling pathways, indicating its role in altering cellular responses to growth signals .

Mechanism of Action

The mechanism of action of 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, leading to the suppression of cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis compare the target compound with structurally analogous molecules identified in the provided evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) CAS Number Reference
1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea C₁₈H₂₂N₆O 338.40 Pyrimidinyl-methyl, phenylurea N/A Not provided -
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine C₉H₁₅N₃ 165.24 Trifluoromethyl, piperidin-4-amine 95 1170202-73
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₃H₁₇F₃N₄ 286.30 Pyrazolyl-methyl, cyclopropanamine 95 1018143-59-3
(3-Chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylaminopyridin-2-ylmethyl)amino]methyl}piperidin-1-yl)methanone C₂₃H₂₄ClF₂N₄O 448.92 Chloro, fluoro, pyridinylmethyl, methanone N/A F13714 (synonym)

Key Structural and Functional Differences

Core Heterocycle and Substituents: The target compound features a pyrimidine core, whereas analogs in and utilize pyrazole or pyridine cores. The trifluoromethyl group in 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine () increases lipophilicity (logP) compared to the target’s methyl group, which may improve membrane permeability but reduce solubility .

Functional Groups: The phenylurea group in the target compound provides hydrogen-bond donors/acceptors absent in the piperidin-4-amine () or methanone () analogs. This could enhance binding affinity to targets like kinases or proteases .

Halogenation Effects :

  • The chloro and fluoro substituents in the compound increase electronegativity and metabolic stability, whereas the target lacks halogens, suggesting differences in pharmacokinetic profiles .

Data Analysis and Implications

  • Molecular Weight : The target compound (338.40 g/mol) falls within the range of drug-like molecules, while the analog (448.92 g/mol) exceeds typical thresholds for oral bioavailability.
  • Purity: Compounds in are reported at 95% purity, a critical factor in preclinical studies to avoid off-target effects. No purity data are available for the target compound.

Biological Activity

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its antitumor properties and other pharmacological activities.

Structural Characteristics

The compound has the molecular formula C₁₀H₁₆N₄ and crystallizes in a unique structure that includes two molecules in the asymmetric unit. The dihedral angles between the piperidine and pyrimidine rings are 47.5° and 10.3°, indicating a significant degree of flexibility in its structure. The molecules form hydrogen-bonded dimers, contributing to their stability in crystalline form .

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. The detailed synthetic pathway is often proprietary or found in patent literature, emphasizing its relevance in drug development .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown promising results against various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
HCT116 (Colon Cancer)0.64Inhibition of PLK4, leading to cell cycle arrest
UACC-62 (Melanoma)0.98Inhibition of BRAF V600E mutation

The compound's mechanism involves targeting specific kinases such as PLK4 and BRAF, which are crucial for tumor growth and survival. Its ability to induce cell cycle arrest suggests it may affect cellular proliferation pathways significantly.

Other Pharmacological Activities

In addition to its antitumor properties, preliminary studies indicate that this compound may exhibit other biological activities, including:

  • Inhibition of Kinases : The compound has been noted for its inhibitory effects on various kinases, which are pivotal in cancer signaling pathways.
  • Antimicrobial Properties : Some derivatives of similar pyrimidine structures have shown antimicrobial effects, suggesting potential applications beyond oncology .

Case Study 1: In Vivo Efficacy

In a murine model of melanoma, treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity to the host . This study underscores the compound's therapeutic potential and safety profile.

Case Study 2: Structure–Activity Relationship (SAR)

A series of analogs were synthesized to evaluate how modifications to the phenyl or piperidine rings affect biological activity. The findings suggested that specific substitutions could enhance potency against targeted kinases while maintaining low toxicity levels .

Q & A

Basic: What are the standard synthetic routes for preparing 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea?

Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves:

Pyrimidine core formation : React 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde with a benzyl halide derivative under basic conditions (e.g., NaH in THF) to introduce the methylene bridge.

Urea linkage : Couple the intermediate with phenyl isocyanate in anhydrous DCM, using catalytic DMAP to facilitate the reaction.

Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc gradient) followed by recrystallization from ethanol/water.
Key considerations : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm regioselectivity using 1^1H NMR (e.g., singlet for urea NH at δ 8.5–9.0 ppm) .

Advanced: How can structure-activity relationship (SAR) studies optimize the pharmacokinetic properties of this compound?

Answer:
Focus on modifying the piperidine and phenylurea moieties:

  • Piperidine substitution : Replace the piperidine ring with azetidine (smaller ring) to reduce steric hindrance and improve target binding. Fluorination (e.g., 4-fluoro-piperidine) enhances metabolic stability by blocking CYP450 oxidation .
  • Urea modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to increase solubility via reduced π-π stacking.
  • Physicochemical profiling : Use logP measurements (target <3) and aqueous solubility assays (e.g., shake-flask method) to balance lipophilicity and bioavailability.
    Validation : Compare in vitro metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) across analogs .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H/13^{13}C NMR confirms regiochemistry (e.g., urea NH proton at δ 8.7 ppm; pyrimidine C-2 methylene at δ 4.5–5.0 ppm).
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in H2_2O/MeCN) to assess purity (>98%) and molecular ion ([M+H]+^+ m/z calculated: 353.2).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea carbonyl interactions) for polymorph screening .

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:
Common discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase inhibition assays) and use internal controls (e.g., staurosporine as a reference inhibitor).
  • Compound stability : Pre-screen for degradation under assay conditions (e.g., PBS buffer, 37°C) via LC-MS.
  • Statistical rigor : Apply Design of Experiments (DoE) to evaluate variables (e.g., pH, temperature) and perform ANOVA to identify significant factors .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing.
  • Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N2_2) to prevent hydrolysis.
  • Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous waste (EPA D003) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with the target (e.g., kinase ATP-binding pocket). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., backbone NH of Glu87).
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify flexible residues for further optimization.
  • ADMET prediction : Apply QikProp to predict BBB penetration (CNS < -2) and hERG inhibition (IC50_{50} >10 µM) .

Basic: What are the recommended solvents for recrystallization and why?

Answer:

  • Ethanol/water (1:1) : Optimal for high yield (70–80%) due to polarity matching the urea group.
  • DCM/hexane : Use for rapid crystallization if thermal degradation is observed. Avoid DMSO (high boiling point complicates removal). Confirm crystal form via PXRD .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with compound (10 µM, 1 hr), lyse, and heat (37–65°C). Quantify target protein stability via Western blot.
  • NanoBRET : Fuse target protein with HaloTag and monitor energy transfer in live cells using a fluorescent tracer.
  • Negative controls : Include inactive enantiomers or structurally related analogs lacking the urea group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.